1-(2,2,2-Trifluoroethoxy)butan-2-ol
Beschreibung
1-(2,2,2-Trifluoroethoxy)butan-2-ol is a fluorinated secondary alcohol characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the C1 position of butan-2-ol. The trifluoroethoxy group enhances lipophilicity and may influence binding interactions in biological systems, making it a candidate for drug development or specialty chemical applications.
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethoxy)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-2-5(10)3-11-4-6(7,8)9/h5,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRFPMJCIXHSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The epoxide ring-opening strategy leverages the reactivity of 1,2-epoxybutane under basic conditions to regioselectively install the trifluoroethoxy group at the terminal carbon (C1) while retaining the hydroxyl group at C2. This method, inspired by phase-transfer catalysis (PTC) techniques in, employs sodium hydroxide (NaOH), trifluoroethanol (TFE), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 60–70°C for 6 hours, achieving yields of 75–88% under optimized conditions.
The mechanism involves:
-
Deprotonation of TFE by NaOH to generate trifluoroethoxide ions ().
-
Nucleophilic attack on the less substituted carbon of the epoxide, driven by the electron-withdrawing nature of the trifluoromethyl group, which enhances the nucleophilicity of the alkoxide.
-
Ring-opening to form 1-(2,2,2-trifluoroethoxy)butan-2-ol, with the hydroxyl group arising from the epoxide oxygen.
Experimental Workflow
Analytical Validation
-
NMR (500 MHz, CDCl): δ 3.85–3.78 (m, 1H, -CH(OH)-), 3.65–3.58 (m, 2H, -OCHCF), 1.55–1.48 (m, 4H, -CH-).
Copper-Catalyzed Nucleophilic Substitution
Substrate Design and Catalysis
Adapting the etherification protocol from, this method substitutes a halogenated butanol precursor (e.g., 1-bromo-butan-2-ol) with trifluoroethanol. The reaction employs copper(II) sulfate () as a catalyst and NaOH in dimethylformamide (DMF) at 100°C for 16 hours, yielding 60–70% product.
Key considerations:
Procedure
Challenges and Mitigations
-
Competing Elimination : Elevated temperatures may promote dehydrohalogenation. Mitigated by using excess TFE and controlled heating.
-
Byproduct Formation : Unreacted starting material is removed via aqueous extraction.
Photocatalyzed Alkene Difunctionalization
Radical-Based Synthesis
Drawing from, this method employs 3-buten-2-ol and a redox-active trifluoroethyl ether (e.g., 1b ) under visible-light irradiation. The photocatalyst 4DPAIPN () generates alkoxy radicals via single-electron transfer (SET), which undergo hydrogen atom transfer (HAT) to form the target compound. Post-reduction with NaBH stabilizes the product, yielding 55–65% .
Reaction Steps
Advantages and Limitations
-
Advantages : Avoids pre-functionalized substrates; suitable for late-stage diversification.
-
Limitations : Requires specialized photochemical equipment; moderate yields due to radical recombination.
Comparative Analysis of Methods
| Parameter | Epoxide Ring-Opening | Nucleophilic Substitution | Photocatalyzed Difunctionalization |
|---|---|---|---|
| Yield | 75–88% | 60–70% | 55–65% |
| Reaction Time | 6 hours | 16 hours | 16 hours |
| Scalability | High | Moderate | Low |
| Equipment Needs | Standard | Standard | Photoreactor |
| Byproducts | Minimal | Elimination products | Radical dimers |
Analyse Chemischer Reaktionen
1-(2,2,2-Trifluoroethoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethoxy)butan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)butan-2-ol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(2,2,2-Trifluoroethoxy)butan-2-ol, enabling comparative analysis of their properties and applications:
4-Ethoxy-1,1,1-trifluorobutan-2-ol
- Structure : Butan-2-ol with a 1,1,1-trifluoro group at C1 and an ethoxy (-OCH₂CH₃) substituent at C4.
Key Properties :
Property Value (Predicted/Reported) Source Boiling Point 201.6 ± 40.0 °C Density 1.161 ± 0.06 g/cm³ pKa 12.19 ± 0.20 Purity 95% HPLC - Comparison: The ethoxy group at C4 introduces steric bulk and reduced polarity compared to the trifluoroethoxy group at C1 in the target compound.
1-Phenyl-2,2,2-trifluoroethanol
- Structure: Ethanol derivative with a trifluoromethyl (-CF₃) group at C2 and a phenyl ring at C1.
Key Properties :
Property Value (Reported) Source Molecular Formula C₈H₇F₃O Molecular Weight 176.14 g/mol CAS Number 340-04-5 - Comparison: The phenyl group enhances aromaticity and lipophilicity, making this compound more suitable for hydrophobic interactions in drug design compared to aliphatic derivatives like the target compound. The absence of an ether oxygen in the trifluoroethanol group reduces hydrogen-bonding capacity relative to the trifluoroethoxy substituent.
2,2,2-Tribromoethanol
- Structure: Ethanol with three bromine atoms at C2.
Key Properties :
Property Value (Reported) Source Physical State Pale cream-colored powder Hazards Acute toxicity, skin corrosion - Comparison: Bromine’s higher atomic mass and polarizability increase density and boiling point compared to fluorine-based analogs. Tribromoethanol’s historical use as an anesthetic contrasts with fluorinated alcohols, which are less toxic and more thermally stable .
Q & A
Q. What are the optimal synthetic routes for 1-(2,2,2-Trifluoroethoxy)butan-2-ol?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-bromobutan-2-ol with 2,2,2-trifluoroethanol under basic conditions (e.g., KOH/EtOH) at 60–80°C for 12–24 hours. The trifluoroethoxy group replaces the bromine atom, with yields optimized by controlling steric hindrance and reaction time . Key Parameters:
- Solvent: Ethanol or DMF.
- Catalyst: Anhydrous K₂CO₃ for deprotonation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate).
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Identify protons adjacent to the hydroxyl (-OH) and trifluoroethoxy (-OCF₃) groups. The deshielding effect of fluorine splits signals in the δ 3.5–4.5 ppm range .
- FT-IR: Confirm hydroxyl (broad peak ~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry (EI): Molecular ion [M⁺] at m/z 194 (C₆H₁₁F₃O₂) with fragments at m/z 69 (CF₃⁺) .
Q. What common reactions does this compound undergo?
- Methodological Answer:
- Oxidation: Using CrO₃ in H₂SO₄ yields 1-(2,2,2-trifluoroethoxy)butan-2-one. Excess oxidant may over-oxidize to carboxylic acid derivatives .
- Substitution: The hydroxyl group reacts with tosyl chloride to form a tosylate intermediate, enabling further nucleophilic displacement (e.g., with amines) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoroethoxy group influence reaction mechanisms?
- Methodological Answer: The -OCF₃ group is electron-withdrawing due to fluorine’s electronegativity, reducing nucleophilicity at the β-carbon. Steric hindrance from the trifluoromethyl group slows SN2 reactions, favoring SN1 pathways in polar solvents. Computational studies (DFT) reveal transition-state energy barriers 15–20% higher than non-fluorinated analogs . Experimental Validation:
- Compare reaction kinetics with non-fluorinated analogs (e.g., ethoxy derivatives).
- Use isotopic labeling (²H/¹⁸O) to track substitution regiochemistry .
Q. How to resolve contradictions in reported solubility data for fluorinated alcohols?
- Methodological Answer: Discrepancies arise from impurities or measurement conditions. Standardize protocols:
Purity Check: Use DSC (melting point) and HPLC (>98% purity).
Solubility Testing:
- Aqueous Solubility: Shake-flask method (24 hrs equilibration, 25°C).
- Organic Solvents: Titrate until cloud point (UV-Vis monitoring).
Example: Conflicting solubility in DMSO may stem from residual water; use Karl Fischer titration to verify anhydrous conditions .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (PubChem CID). Fluorine’s van der Waals radius (1.47 Å) affects binding pocket compatibility .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics: RMSD (<2.0 Å) and hydrogen bond persistence .
Q. How to design a kinetic study for hydroxyl group substitution in fluorinated alcohols?
- Methodological Answer:
- Substrate: this compound.
- Reagents: Vary nucleophiles (e.g., NaN₃, NaSH) in DMF at 25–50°C.
- Monitoring: Aliquot sampling at intervals (0, 1, 3, 6 hrs) for GC-MS or ¹⁹F NMR analysis.
Data Analysis: - Plot [product] vs. time to determine rate constants (k).
- Compare Arrhenius plots for activation energy (Eₐ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
